

N-Formylvarenicline: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: **N-formylvarenicline**

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Introduction

N-formylvarenicline is recognized primarily as a metabolite and a degradation product of varenicline, a partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor used for smoking cessation.^{[1][2]} Its presence in varenicline drug products is a critical quality attribute that requires careful monitoring and control. This technical guide provides a detailed overview of the chemical structure, formation, and analytical methodologies related to **N-formylvarenicline**, addressing the needs of researchers and professionals in drug development.

Chemical Structure and Properties

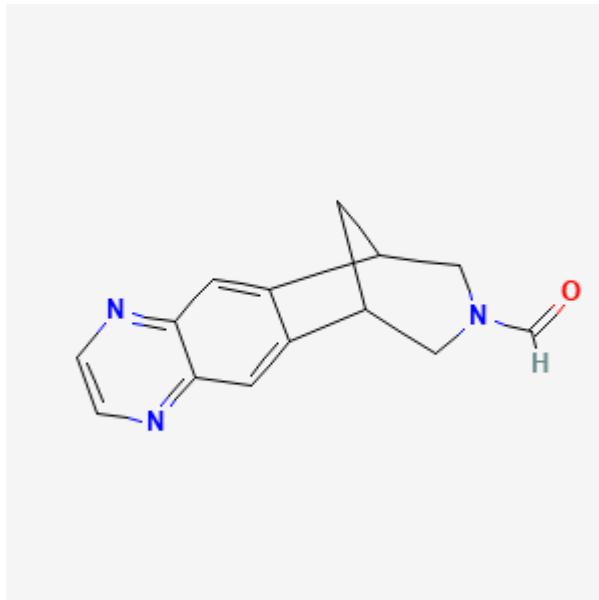
N-formylvarenicline is a derivative of varenicline where a formyl group is attached to the secondary amine of the bridged bicyclic amine moiety.

Chemical Identifiers:

- IUPAC Name: 5,8,14-triazatetracyclo[10.3.1.0^{2,11}.0^{4,9}]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde^[3]
- Molecular Formula: C₁₄H₁₃N₃O^[3]
- CAS Number: 796865-82-2

- SMILES: O=CN1CC2CC(C1)c1cc3nccnc3cc12[3]

A 2D chemical structure of **N-formylvarenicline** is presented below:



Physicochemical Data

Quantitative data for **N-formylvarenicline** is summarized in the table below. It is important to note that extensive biological activity data, such as receptor binding affinities and pharmacokinetic profiles, are not widely available in published literature, as the focus has primarily been on its role as an impurity.

Property	Value	Reference
Molecular Weight	239.27 g/mol	[3]
Appearance	White to off-white or pale red to pink solid	
Solubility	Slightly soluble in chloroform, dichloromethane, and methanol	

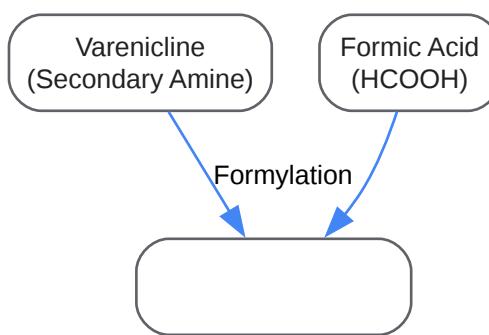
Formation of N-Formylvarenicline

N-formylvarenicline is not synthesized as a primary pharmaceutical ingredient but is formed from varenicline.

Degradation Pathway

The primary route of **N-formylvarenicline** formation is the reaction of the secondary amine in the varenicline molecule with formic acid.^{[1][2]} Formic acid can be present as a trace impurity in excipients or can be generated from the degradation of certain pharmaceutical excipients, such as polyethylene glycol (PEG), through oxidative processes.^[1] This reaction represents a significant stability challenge in the formulation of varenicline-containing drug products.

The formation of **N-formylvarenicline** from varenicline can be represented by the following logical workflow:



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Caption: Formation of **N-formylvarenicline** from varenicline.

Experimental Protocols

Detailed experimental protocols for the standalone synthesis of **N-formylvarenicline** are not readily available in the scientific literature. However, its formation can be achieved through a direct reaction between varenicline and formic acid. The primary experimental focus in the literature has been on its analytical detection and quantification.

General Procedure for N-Formylation of Varenicline

This protocol is a generalized procedure based on the known reactivity of varenicline.

- Dissolution: Dissolve varenicline free base or a salt thereof in a suitable organic solvent (e.g., dichloromethane or acetonitrile).
- Addition of Formic Acid: Add a molar excess of formic acid to the varenicline solution. The reaction can be performed at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the formation of the **N-formylvarenicline** peak and the consumption of the varenicline peak.
- Work-up and Purification: Upon completion, the reaction mixture can be neutralized with a mild base. The product can then be extracted with an organic solvent and purified using chromatographic techniques (e.g., column chromatography on silica gel) to isolate **N-formylvarenicline**.

Analytical Method for Quantification of N-Formylvarenicline in Varenicline Drug Products

The following is a representative HPLC method for the determination of **N-formylvarenicline** as an impurity in varenicline tablets.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
Mobile Phase	A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient will depend on the method.
Flow Rate	Typically 1.0 mL/min.
Column Temperature	Ambient or controlled (e.g., 30 °C).
Detection	UV detection at a wavelength where both varenicline and N-formylvarenicline have adequate absorbance (e.g., 235 nm).
Injection Volume	10-20 μ L.

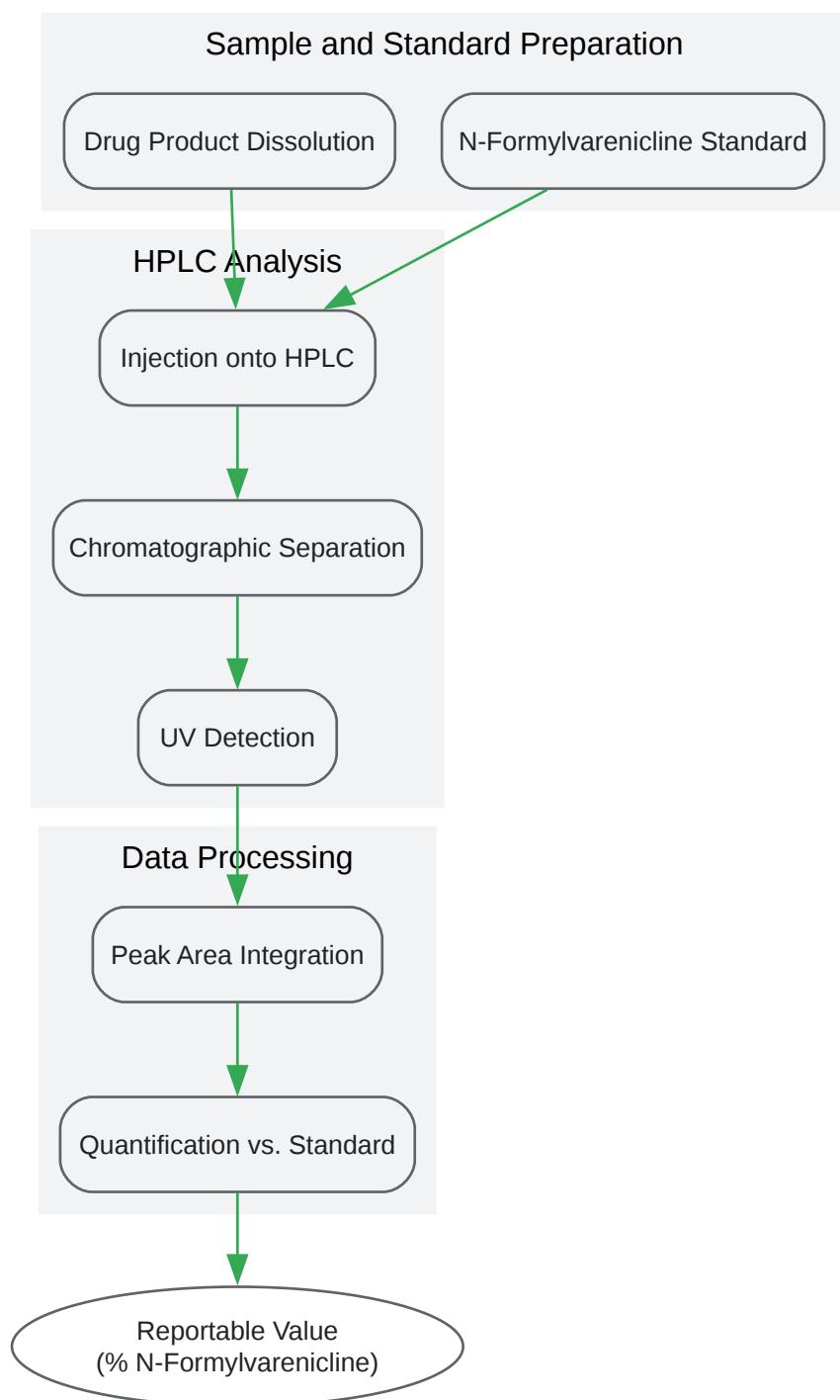
Standard and Sample Preparation:

- Standard Solution: Prepare a standard solution of **N-formylvarenicline** of a known concentration in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
- Sample Solution: Accurately weigh and dissolve the varenicline drug product in the diluent to achieve a target concentration of varenicline.

Quantification:

- The concentration of **N-formylvarenicline** in the sample is determined by comparing its peak area to the peak area of the **N-formylvarenicline** standard. The amount is typically reported as a percentage relative to the varenicline content.

The workflow for the analytical quantification can be visualized as follows:



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Caption: Workflow for HPLC quantification of **N-formylvarenicline**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity of **N-formylvarenicline**. As a minor metabolite and degradation product, it has not been a primary focus of pharmacological studies.^[4] Therefore, its binding affinity for nicotinic acetylcholine receptors, its efficacy as an agonist or antagonist, and its potential involvement in specific signaling pathways have not been characterized. The pharmacological effects of varenicline are well-documented to be mediated through its partial agonism at $\alpha 4\beta 2$ nicotinic acetylcholine receptors, but it is unknown if **N-formylvarenicline** retains any of this activity.

Conclusion

N-formylvarenicline is a critical process-related impurity and degradation product of varenicline. While its chemical structure and formation are well understood, comprehensive data on its biological activity and specific, detailed synthesis protocols are limited. The analytical methods for its detection and quantification are robust and essential for ensuring the quality and stability of varenicline pharmaceutical products. Further research into the pharmacological profile of **N-formylvarenicline** would provide a more complete understanding of its potential physiological effects.

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